6-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

KATP channel opener SUR1/Kir6.2 pancreatic beta-cell

6-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 19477-31-7) is a heterocyclic compound with molecular formula C₇H₅ClN₂O₂S and molecular weight 216.64 g/mol, featuring a fused benzothiadiazine ring system with a 1,1-dioxide functionality. The compound exhibits a melting point of 258–259 °C, predicted density of 1.70±0.1 g/cm³, and predicted boiling point of 404.1±47.0 °C.

Molecular Formula C7H5ClN2O2S
Molecular Weight 216.65 g/mol
CAS No. 19477-31-7
Cat. No. B11766749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
CAS19477-31-7
Molecular FormulaC7H5ClN2O2S
Molecular Weight216.65 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC=NS2(=O)=O
InChIInChI=1S/C7H5ClN2O2S/c8-5-1-2-7-6(3-5)9-4-10-13(7,11)12/h1-4H,(H,9,10)
InChIKeyRKBHBLIDIXHWDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 19477-31-7): Core Heterocyclic Scaffold for KATP Channel and AMPA Receptor Modulator Development


6-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 19477-31-7) is a heterocyclic compound with molecular formula C₇H₅ClN₂O₂S and molecular weight 216.64 g/mol, featuring a fused benzothiadiazine ring system with a 1,1-dioxide functionality . The compound exhibits a melting point of 258–259 °C, predicted density of 1.70±0.1 g/cm³, and predicted boiling point of 404.1±47.0 °C . This scaffold serves as the foundational core structure for two major classes of pharmacologically active agents: ATP-sensitive potassium (KATP) channel openers and positive allosteric modulators of AMPA-type glutamate receptors [1][2].

Why 6-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Cannot Be Replaced by 5-Chloro, 7-Chloro, or 8-Chloro Benzothiadiazine Analogs


Generic substitution among chlorinated benzothiadiazine dioxides is not scientifically valid due to pronounced position-dependent pharmacological divergence. Systematic structure-activity relationship studies have established that the position of the chlorine substituent on the aromatic ring critically dictates both potency and tissue selectivity profiles [1]. Specifically, 5-chloro-substituted derivatives are essentially inactive on both insulin-secreting and smooth muscle cells, while 6-chloro and 8-chloro compounds are active on insulin-secreting cells, with 6-chloro derivatives emerging as the most potent drugs [1]. Furthermore, 6-chloro analogues exhibit less myorelaxant activity than their 7-chloro counterparts, translating to improved pancreatic tissue selectivity [1]. Conversely, 7-chloro-substituted benzothiadiazines (exemplified by IDRA-21 and cyclothiazide) demonstrate potent activity as AMPA receptor modulators with distinct efficacy and safety profiles that are not recapitulated by other positional isomers [2].

Quantitative Differentiation Evidence for 6-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Derivatives Versus Closest Analogs


6-Chloro vs. 7-Chloro KATP Channel Openers: Enhanced Pancreatic Selectivity via Reduced Myorelaxant Activity

Systematic positional isomer comparison demonstrates that 6-chloro-substituted 3-alkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxides exhibit significantly reduced myorelaxant activity compared to their 7-chloro-substituted counterparts while maintaining potent inhibitory activity on insulin-secreting cells [1]. This translates to improved pancreatic tissue selectivity for 6-chloro derivatives relative to the 7-chloro series [1]. In contrast, 5-chloro-substituted compounds were found to be essentially inactive on both insulin-secreting and smooth muscle cells [1]. Among all positional isomers evaluated (5-chloro, 6-chloro, 7-chloro, 8-chloro), 6-chloro derivatives emerged as the most potent drugs on insulin-secreting cells [1].

KATP channel opener SUR1/Kir6.2 pancreatic beta-cell tissue selectivity insulin secretion

6-Chloro-3-cyclobutylamino Derivative (19e): Sub-100 nM Potency at SUR1/Kir6.2 KATP Channels

Electrophysiological current recordings on HEK293 cells expressing human SUR1/Kir6.2 channels confirmed that 6-chloro-3-cyclobutylamino-4H-1,2,4-benzothiadiazine 1,1-dioxide (compound 19e) exhibits highly potent activity with an EC₅₀ of 80 nM on this KATP channel subtype [1]. Radioisotopic measurements conducted on insulin-secreting cells further validated 19e as a KATP channel opener [1]. This sub-100 nM potency positions 6-chloro derivatives as attractive candidates relative to earlier-generation benzothiadiazine KATP openers such as diazoxide, which typically exhibits micromolar potency in pancreatic beta-cell assays [2].

KATP channel opener SUR1/Kir6.2 EC50 potency type 2 diabetes

7-Chloro-3-methyl Derivative (IDRA-21): Neurotoxicity-Free AMPA Receptor Modulation vs. Cyclothiazide

In direct head-to-head comparison, 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide (IDRA-21) demonstrates a critical safety differentiation from cyclothiazide. While 5–25 μM cyclothiazide in the presence of AMPA is dose-dependently highly neurotoxic in cerebellar granule neurons, IDRA-21 at concentrations up to 100 μM is devoid of neurotoxicity [1]. IDRA-21 increases intracellular Na⁺ with a threshold of 5 μM, approximately 10-fold higher than cyclothiazide's threshold, and exhibits significantly lower intrinsic activity [1]. This lower intrinsic activity results in a shorter-lasting free cytosolic Ca²⁺ transient compared to cyclothiazide, even with prolonged drug contact [1].

AMPA receptor positive allosteric modulator neurotoxicity cognition enhancement desensitization

7-Chloro-3-methyl Derivative (IDRA-21): NMDA Receptor Subunit Selectivity (NR2B > NR2A)

Beyond AMPA receptor modulation, IDRA-21 exhibits a distinct secondary pharmacological profile not shared by cyclothiazide: negative modulation of NMDA receptor function with subunit selectivity. Experiments on recombinant NMDARs expressed in HEK293 cells demonstrated that IDRA-21 is more effective on NR1a-NR2B receptors than NR1a-NR2A receptors, highlighting a subunit selectivity profile [1]. The NMDA current reduction is stronger at low glycine concentrations, suggesting interaction with the glycine binding site [1]. In cerebellar granule cells, IDRA-21 shortens miniature excitatory postsynaptic currents mediated by NMDARs without affecting peak amplitudes [1].

NMDA receptor NR2B subunit glycine site AMPA receptor modulator subunit selectivity

BPDZ 44 (Pyridothiadiazine) vs. Diazoxide: Enhanced KATP Channel Activation Potency

In comparative studies on rat pancreatic islets, BPDZ 44 (a pyridothiadiazine derivative related to the benzothiadiazine scaffold) demonstrated markedly enhanced effects on cationic and secretory events compared to diazoxide [1]. Both drugs induced similar modifications of ⁸⁶Rb outflow, ⁴⁵Ca outflow, ⁴⁵Ca uptake, and insulin release, but the effects of BPDZ 44 were substantially more pronounced than those of diazoxide [1]. This enhanced potency establishes pyridothiadiazine-based KATP channel openers as superior pharmacological tools relative to the prototypical benzothiadiazine opener diazoxide [1].

KATP channel pyridothiadiazine diazoxide insulin release pancreatic islets

Crystallographic Characterization: 6-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Planar Conformation

Single-crystal X-ray diffraction analysis of 6-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide reveals that the molecule is nearly planar within 0.2 Å, with a torsion angle of -179(2)° for the C(4)-C(7)-C(8)-C(9) bond sequence [1]. The compound crystallizes in the monoclinic system, space group P2₁/c, with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [2]. Intermolecular interactions are primarily governed by van der Waals forces, with the nearest intermolecular distance measured at 3.647 Å between O(3) and C(4) [1].

X-ray crystallography molecular conformation planarity crystal structure hydrogen bonding

Validated Research and Industrial Application Scenarios for 6-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide and Derivatives


Pancreatic Beta-Cell KATP Channel Modulator Development (Type 2 Diabetes Research)

6-Chloro-substituted 3-alkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxides are validated as potent SUR1/Kir6.2 KATP channel activators with improved pancreatic tissue selectivity compared to 7-chloro analogs. The 6-chloro-3-cyclobutylamino derivative (19e) demonstrates sub-100 nM potency (EC₅₀ = 80 nM) on human SUR1/Kir6.2 channels and reduced myorelaxant activity relative to 7-chloro counterparts [1]. This scaffold is appropriate for type 2 diabetes research programs developing insulin secretion inhibitors or exploring beta-cell rest therapies. The patent literature explicitly claims 6-chloro-3-cyclobutylamino-4H-1,2,4-benzothiadiazine 1,1-dioxide for therapeutic applications including diabetes [2].

Neuroscience Research: AMPA Receptor Positive Allosteric Modulation with Favorable Safety Margin

7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide (IDRA-21) is a validated partial negative allosteric modulator of AMPA receptor desensitization that is devoid of neurotoxicity at concentrations up to 100 μM, in contrast to cyclothiazide which exhibits dose-dependent neurotoxicity at 5–25 μM [1]. IDRA-21 increases intracellular Na⁺ with a threshold ~10-fold higher than cyclothiazide and exhibits lower intrinsic activity [1]. This scaffold is suitable for in vitro electrophysiology studies, synaptic plasticity research, and cognitive enhancement investigations where cyclothiazide's neurotoxicity precludes extended exposure.

NMDA Receptor Subunit-Selective Modulation Studies (NR2B-Focused Research)

IDRA-21 demonstrates quantifiable selectivity for NR1a-NR2B over NR1a-NR2A NMDA receptor subtypes, with stronger current reduction at low glycine concentrations suggesting glycine site interaction [1]. In cerebellar granule cells, IDRA-21 shortens NMDA-mEPSC duration without affecting peak amplitudes [1]. This profile supports applications in synaptic and extrasynaptic NMDA receptor pharmacology research, particularly studies investigating NR2B subunit-containing receptor function and glycine site modulation.

Structure-Based Drug Design and Crystallographic Reference Standard

6-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 19477-31-7) has been characterized by single-crystal X-ray diffraction, revealing a nearly planar conformation (within 0.2 Å) with a torsion angle of -179(2)° and monoclinic P2₁/c space group (a = 11.465 Å, b = 6.072 Å, c = 15.747 Å, β = 99.90°) [3][4]. This crystallographic data provides a validated structural reference for molecular docking studies, pharmacophore modeling, and quality control of benzothiadiazine-based compound libraries. The compound serves as a reliable core scaffold for generating derivative libraries with predictable conformational properties.

Quote Request

Request a Quote for 6-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.